molecular formula C21H17ClN4O3 B2769513 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1105247-66-2

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2769513
CAS No.: 1105247-66-2
M. Wt: 408.84
InChI Key: MSKZKVOZMCQGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one” is a heterocyclic molecule featuring a 2,3-dihydropyridazin-3-one core substituted with a 1,2,4-oxadiazole moiety at position 2 and a 4-ethoxyphenyl group at position 6. The dihydropyridazinone scaffold is known for its pharmacological relevance, often serving as a key structural motif in bioactive molecules due to its hydrogen-bonding capacity and conformational rigidity .

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-2-28-17-8-6-14(7-9-17)18-10-11-20(27)26(24-18)13-19-23-21(25-29-19)15-4-3-5-16(22)12-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKZKVOZMCQGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyridazinone core and the substitution of phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production methods aim to maximize efficiency while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce compounds with different functional groups. Substitution reactions can result in a wide range of substituted derivatives with varying properties.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of dihydropyridazine derivatives and incorporates oxadiazole moieties, which are known for their diverse biological activities. The presence of both chlorophenyl and ethoxyphenyl groups enhances its pharmacological profile. The molecular formula is C19H18ClN3O2C_{19}H_{18}ClN_3O_2, and it has a molecular weight of approximately 355.82 g/mol.

Antimicrobial Properties

Research indicates that compounds with oxadiazole structures often demonstrate antimicrobial activity . A study evaluated several oxadiazole derivatives against various bacterial strains, revealing that certain modifications in the molecular structure significantly enhance their effectiveness against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Anticancer Potential

The anticancer properties of similar compounds have been extensively studied. For instance, derivatives featuring oxadiazole rings have shown promising results in inhibiting cancer cell proliferation in various lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Inhibition of Dihydroorotate Dehydrogenase

Some studies have highlighted the potential of oxadiazole derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for pyrimidine biosynthesis in cells. Compounds targeting DHODH may serve as therapeutic agents for conditions like rheumatoid arthritis and certain cancers .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Activity Assessment : A comprehensive study tested various synthesized oxadiazole derivatives against a panel of pathogens using disc diffusion methods, demonstrating that modifications in side chains can lead to enhanced antibacterial activity .
  • In Vitro Anticancer Studies : Research on related compounds has shown that they can effectively inhibit cancer cell growth through mechanisms involving apoptosis and necrosis . These findings suggest that further exploration into the specific mechanisms of action for 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one could yield valuable insights for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A structurally related compound, 6-[(4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one (CAS: 692737-13-6), shares the dihydropyridazinone core but differs in substituents. Instead of an oxadiazole, this analogue features a 1,2,4-triazole ring with a 4-methylbenzyl sulfanyl group. The triazole’s lower electronegativity compared to oxadiazole may reduce metabolic stability but improve solubility due to the sulfanyl group’s polarizability .

Another analogue from , 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine, incorporates a pyridine-triazole-pyrrolothiazolopyrimidine hybrid. While structurally distinct, the presence of chlorophenyl and methoxyphenyl groups highlights the role of halogen and alkoxy substituents in modulating electronic and steric properties .

Physicochemical and Computational Insights

Density-functional theory (DFT) studies, such as those employing hybrid functionals with exact exchange (e.g., B3LYP), could quantify these electronic differences and predict properties like dipole moments and HOMO-LUMO gaps .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound Not explicitly provided - 3-chlorophenyl, 4-ethoxyphenyl, 1,2,4-oxadiazole
6-[(4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one C23H23N5O2S 433.53 4-methylbenzyl sulfanyl, triazole
Compound 12 () Not provided - 4-chlorophenyl, 4-methoxyphenyl, pyrrolothiazolopyrimidine-triazole hybrid

Research Findings and Implications

  • Solubility and Lipophilicity : The 4-ethoxyphenyl group in the target compound likely increases lipophilicity (logP) compared to methoxy or sulfanyl substituents, impacting membrane permeability .
  • Synthetic Challenges : The oxadiazole ring’s synthesis may require stringent conditions (e.g., cyclodehydration of amidoximes), contrasting with triazole formation via click chemistry .

Biological Activity

The compound 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one
  • Molecular Formula : C18H18ClN3O2
  • Molecular Weight : 339.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest significant potency compared to standard antibiotics .
  • Anticancer Properties : In vitro studies have shown that the compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and reduced cell viability .
  • Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential role in treating inflammatory diseases .

Biological Activity Data

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values comparable to ciprofloxacin
AnticancerInduces apoptosis in HT29 and A431 cell lines; IC50 values below standard chemotherapeutics
Anti-inflammatoryReduces TNF-alpha and IL-6 levels in vitro; inhibits COX-2 activity

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated that it exhibited significant antibacterial activity with an MIC of 32 µg/mL against Staphylococcus aureus, outperforming several conventional antibiotics .
  • Cancer Research : In a controlled laboratory setting, the compound was tested on various cancer cell lines. The results showed that it effectively inhibited cell proliferation with an IC50 value of 15 µM in MCF7 breast cancer cells. Mechanistic studies revealed that it triggers apoptosis via the intrinsic pathway .
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in paw edema and inflammatory markers compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.